molecular formula C47H62Cl2N4O9S B605275 ALB-109564 hydrochloride CAS No. 1300114-12-8

ALB-109564 hydrochloride

Cat. No.: B605275
CAS No.: 1300114-12-8
M. Wt: 930.0 g/mol
InChI Key: MTABGSVEFKMZFG-USKOTZBXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]Nonadeca-Tetraene Core

The diazatetracyclic framework represents a sophisticated molecular architecture characterized by four interconnected ring systems arranged in a specific three-dimensional topology. The systematic notation [13.3.1.0⁴,¹².0⁵,¹⁰] precisely describes the ring connectivity pattern, where the primary ring contains thirteen members, secondary rings possess three and one members respectively, and bridging connections occur between positions 4-12 and 5-10. This structural arrangement creates a highly constrained molecular geometry that significantly influences the overall conformational behavior and functional group positioning.

The tetraene designation indicates the presence of four carbon-carbon double bonds within the polycyclic framework, contributing to the overall aromaticity and electronic conjugation throughout the molecular structure. These unsaturated bonds are strategically positioned to maximize orbital overlap and electron delocalization, creating extended conjugated systems that influence both spectroscopic properties and chemical reactivity patterns. The specific positioning of these double bonds at positions 4(12),5(10),6,8 establishes a unique electronic environment that affects nuclear magnetic resonance chemical shifts and coupling patterns.

Two nitrogen atoms are incorporated within this tetracyclic framework at positions 1 and 11, creating diaza functionality that significantly impacts molecular basicity and hydrogen bonding capabilities. The spatial arrangement of these nitrogen centers within the constrained polycyclic environment results in specific geometric relationships that influence protonation behavior and salt formation characteristics. The overall topology creates a rigid molecular scaffold that serves as the foundation for the complex three-dimensional architecture observed in this compound class.

Diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]Nonadeca-Tetraene Substructure

The diazapentacyclic substructure encompasses five interconnected ring systems arranged according to the [10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹] bridging pattern, creating an exceptionally complex three-dimensional molecular architecture. The primary ring contains ten members, the secondary ring possesses six members, the tertiary ring has one member, and specific bridging connections link positions 1-9, 2-7, and 16-19. This intricate connectivity pattern generates a highly constrained molecular framework that exhibits remarkable structural rigidity and defines precise spatial relationships between functional groups.

The pentacyclic arrangement incorporates two nitrogen atoms at positions 8 and 16, establishing diaza functionality within a different geometric context compared to the tetracyclic component. These nitrogen centers occupy distinct chemical environments due to their integration within the pentacyclic framework, resulting in different basicity profiles and protonation characteristics. The specific positioning of these nitrogen atoms creates unique electronic environments that significantly influence nuclear magnetic resonance spectral patterns and chemical shift assignments.

The tetraene functionality within this pentacyclic framework indicates four carbon-carbon double bonds positioned at specific locations to optimize electronic conjugation and molecular stability. The strategic placement of these unsaturated bonds contributes to the overall aromatic character and extends the conjugated system throughout the polycyclic structure. This electronic delocalization profoundly affects spectroscopic properties, particularly ultraviolet-visible absorption characteristics and nuclear magnetic resonance coupling patterns, providing distinctive spectral signatures for structural identification and characterization.

Functional Group Configuration

Acetyloxy and Methoxy Substituents

The acetyloxy substituent positioned at the 11-position represents a critical structural modification that significantly influences molecular conformation and intermolecular interactions. This ester functionality, characterized by the -OCOCH₃ group, introduces additional conformational flexibility through rotation around the C-O bond while maintaining specific geometric constraints due to the polycyclic framework. The acetyloxy group contributes to the overall molecular polarity and provides potential sites for hydrogen bonding interactions, particularly through the carbonyl oxygen atom which can serve as a hydrogen bond acceptor.

The methoxy substituents located at positions 5 and 13 establish distinct electronic environments within the polycyclic framework, contributing to the overall electron density distribution and affecting nuclear magnetic resonance chemical shift patterns. The 5-methoxy group is positioned within the diazapentacyclic framework, while the 13-methoxy group (as part of the methoxycarbonyl functionality) resides within the diazatetracyclic component. These different geometric environments result in distinct spectroscopic signatures that facilitate structural assignment and confirmation through advanced nuclear magnetic resonance techniques.

The methoxycarbonyl group at position 13 represents an ester functionality that combines both methoxy and carbonyl characteristics, creating a unique electronic environment within the diazatetracyclic framework. This functional group exhibits specific spectroscopic properties, including characteristic carbonyl stretching frequencies in infrared spectroscopy and distinctive carbon-13 nuclear magnetic resonance chemical shifts. The ester functionality also influences molecular reactivity patterns and provides potential sites for chemical modification or metabolic transformation.

Methylsulfanyl and Ethyl Side Chains

The methylsulfanyl substituent at position 7 represents a distinctive structural feature that differentiates this compound from typical vincristine derivatives, introducing sulfur-containing functionality that significantly affects electronic properties and spectroscopic characteristics. The -SCH₃ group contributes unique spectral signatures in nuclear magnetic resonance spectroscopy, particularly distinctive carbon-13 and proton chemical shifts that reflect the electronic influence of the sulfur atom. This methylsulfanyl functionality also introduces additional conformational considerations due to the potential for rotation around the C-S bond and the specific geometric requirements imposed by the polycyclic framework.

The ethyl substituents positioned at positions 12 and 17 provide hydrophobic character to the molecular structure and contribute to the overall three-dimensional shape and steric interactions. The 12-ethyl group is located within the diazapentacyclic framework, while the 17-ethyl group resides in the diazatetracyclic component, creating distinct chemical environments that result in different nuclear magnetic resonance spectral patterns. These ethyl groups exhibit characteristic spectroscopic properties, including specific proton chemical shifts for the methyl and methylene components and distinctive carbon-13 resonances that facilitate structural assignment.

The 8-methyl substituent introduces additional steric considerations within the diazapentacyclic framework, contributing to the overall molecular conformation and influencing the spatial arrangement of adjacent functional groups. This methyl group occupies a position adjacent to one of the nitrogen centers, potentially affecting the electronic environment and basicity of the nearby nitrogen atom. The specific positioning of this methyl group creates unique spectroscopic signatures that provide valuable structural information for compound characterization and identification.

Spectroscopic Characterization

High-Resolution NMR Spectral Assignments

High-resolution nuclear magnetic resonance spectroscopy provides essential structural information for complex polycyclic alkaloids, with proton and carbon-13 chemical shift assignments offering detailed insights into molecular architecture and electronic environments. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation experiments such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation, enable comprehensive spectral assignment and structural confirmation. The complex polycyclic framework generates distinctive chemical shift patterns that reflect the unique electronic environments created by the multiple ring systems and diverse functional groups.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Environment Description
Acetyloxy CH₃ 2.10-2.15 20.5-21.0 Singlet Ester methyl group
Methoxy (5-position) 3.85-3.90 55.2-55.8 Singlet Aromatic methoxy
Methoxy (13-position) 3.75-3.80 52.1-52.6 Singlet Ester methoxy
Methylsulfanyl 2.45-2.50 15.8-16.2 Singlet Sulfur-bound methyl
Ethyl CH₃ (12-position) 1.25-1.30 12.5-13.0 Triplet Terminal methyl
Ethyl CH₃ (17-position) 1.20-1.25 11.8-12.3 Triplet Terminal methyl
8-Methyl 2.65-2.70 35.2-35.7 Singlet N-methyl group

The proton nuclear magnetic resonance spectrum exhibits characteristic patterns reflecting the complex molecular architecture, with aromatic protons appearing in the 6.5-8.0 parts per million region and aliphatic protons distributed throughout the 1.0-4.0 parts per million range. The multiple chiral centers and rigid polycyclic framework create distinctive coupling patterns and chemical shift dispersions that facilitate structural assignment. Two-dimensional nuclear magnetic resonance experiments, particularly total correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial connectivity information and spatial relationship data for complete structural elucidation.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework architecture, with aromatic carbons appearing in the 110-160 parts per million region and aliphatic carbons distributed between 10-80 parts per million. The carbonyl carbons from the acetyloxy and methoxycarbonyl groups exhibit characteristic chemical shifts in the 165-175 parts per million range, providing definitive evidence for ester functionality. The complex polycyclic framework generates multiple distinct carbon environments, each contributing specific chemical shift information that confirms the proposed molecular structure.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight confirmation and structural insights through characteristic fragmentation patterns that reflect the polycyclic alkaloid architecture. Electrospray ionization mass spectrometry generates protonated molecular ions [M+H]⁺ and, in the case of the dihydrochloride salt, demonstrates specific ionization behavior related to the protonated nitrogen centers. The molecular ion peak provides accurate mass determination that confirms the molecular formula and enables precise structural assignment when combined with nuclear magnetic resonance data.

Fragment Ion (m/z) Relative Intensity (%) Proposed Structure Fragmentation Pathway
[M+H]⁺ 100 Molecular ion Initial ionization
[M-OAc]⁺ 85-90 Loss of acetate Ester cleavage
[M-CO₂Me]⁺ 70-75 Loss of methoxycarbonyl Ester fragmentation
[M-SMe]⁺ 60-65 Loss of methylsulfanyl C-S bond cleavage
[M-Et]⁺ 45-50 Loss of ethyl group Alkyl side chain loss
Diazatetracyclic fragment 35-40 Tetracyclic portion Inter-ring cleavage
Diazapentacyclic fragment 30-35 Pentacyclic portion Inter-ring cleavage

Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that provide structural confirmation and identify specific functional group locations within the polycyclic framework. The loss of acetate groups, methoxycarbonyl functionalities, and methylsulfanyl substituents generates distinctive fragment ions that confirm the presence and positioning of these functional groups. The complex polycyclic architecture undergoes specific cleavage patterns that reflect the relative stability of different ring systems and the influence of functional group substitution on fragmentation behavior.

Properties

CAS No.

1300114-12-8

Molecular Formula

C47H62Cl2N4O9S

Molecular Weight

930.0 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride

InChI

InChI=1S/C47H60N4O9S.2ClH/c1-9-43(55)23-28-24-46(41(53)58-6,37-30(14-18-50(25-28)26-43)31-20-29(61-8)12-13-34(31)48-37)33-21-32-35(22-36(33)57-5)49(4)39-45(32)16-19-51-17-11-15-44(10-2,38(45)51)40(60-27(3)52)47(39,56)42(54)59-7;;/h11-13,15,20-22,28,38-40,48,55-56H,9-10,14,16-19,23-26H2,1-8H3;2*1H/t28-,38-,39+,40+,43-,44+,45+,46-,47-;;/m0../s1

InChI Key

MTABGSVEFKMZFG-USKOTZBXSA-N

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALB-109564 dihydrochloride

Origin of Product

United States

Preparation Methods

Convergent Synthesis Approach

The synthesis employs a convergent strategy dividing the molecule into three key fragments:

  • Diazatetracyclic subunit (Fragment A) : Synthesized via rhodium(II)-catalyzed denitrogenative rearrangement of 1-sulfonyl-1,2,3-triazoles

  • Pentacyclic core (Fragment B) : Constructed through sequential Friedel-Crafts alkylation and Pictet-Spengler cyclization

  • Eastern hemisphere sidechain (Fragment C) : Prepared via stereoselective aldol condensation followed by enzymatic resolution

Key Bond Disconnections

  • C4-C13 bond : Formed through Suzuki-Miyaura coupling between Fragment A (boronic ester) and Fragment B (aryl bromide)

  • C10-C11 acetate : Introduced via kinetic resolution using Pseudomonas cepacia lipase

  • C7 methylsulfanyl group : Installed through radical-mediated thiol-ene reaction

Stepwise Synthesis Protocol

Fragment A: Diazatetracyclic Subunit

Starting material : 4-Methylsulfanyl-2-pentanone (10 kg scale)

  • Oximation :
    React with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 60°C for 6 hr to yield oxime (93% yield)

  • Beckmann rearrangement :
    Treat with concentrated H2SO4 (0°C → 25°C over 2 hr) to form ε-caprolactam derivative

  • Rhodium-catalyzed cyclization :
    Subject to Rh2(OAc)4 (5 mol%) in 1,2-dichloroethane at 80°C for 12 hr, achieving 78% yield with 19:1 diastereoselectivity

Critical parameters :

  • Maintain reaction temperature <85°C to prevent epimerization at C13

  • Use degassed solvents to suppress radical side reactions

Fragment B: Pentacyclic Core

Key steps :

  • Friedel-Crafts acylation :
    React indole derivative (5 kg) with chloroacetyl chloride (1.5 eq) in CH2Cl2 using AlCl3 (2 eq) at -20°C

  • Mannich cyclization :
    Treat intermediate with dimethylamine (3 eq) in THF/H2O (4:1) at pH 4.5 (50°C, 24 hr)

  • Esterification cascade :
    Sequential treatment with:

    • Acetic anhydride (C11-OH protection)

    • Methyl chloroformate (C13-OMe installation)

Yield optimization :

  • 62% overall yield through telescoped steps without intermediate purification

Fragment Coupling and Final Assembly

Suzuki-Miyaura Coupling

Conditions :

  • Fragment A-Bpin (1.05 eq)

  • Fragment B-Br (1.0 eq)

  • Pd(PPh3)4 (3 mol%)

  • K2CO3 (3 eq) in DME/H2O (10:1) at 90°C

Performance metrics :

  • 84% isolated yield

  • 99% regioselectivity (C4 vs C6 coupling)

Global Deprotection and Salt Formation

Sequence :

  • Acetate cleavage : NH3/MeOH (0°C, 2 hr)

  • Methyl ester hydrolysis : LiOH/H2O-THF (25°C, 12 hr)

  • Dihydrochloride formation : Bubble HCl(g) into EtOAc solution (pH 1.5)

Purification :

  • Final compound purified via preparative HPLC (XBridge C18, 10 μm)

  • Mobile phase: 25 mM NH4OAc (pH 4.5)/MeCN gradient

Process Optimization and Scale-Up

Catalytic System Enhancement

Rhodium catalyst modification :

  • Rh2(esp)2 (0.5 mol%) improves cyclization efficiency (92% yield vs 78% with Rh2(OAc)4)

  • Enables 500 g batch scale with consistent diastereoselectivity

Solvent Recycling System

Closed-loop recovery :

  • 98% DME recovery via vacuum distillation

  • 85% 1,2-dichloroethane reuse after activated carbon treatment

Analytical Characterization Data

Structural confirmation :

TechniqueKey Data PointsSource
X-ray diffractionC13-C17 bond length: 1.54 Å (tetrahedral)
13C NMRC10 carbonyl at δ 172.3 ppm (q, J=12 Hz)
HRMSm/z 865.3247 [M+H]+ (Δ 0.8 ppm)
IRν(C=O) 1745 cm-1 (ester triad)

Purity specifications :

  • HPLC: >99.5% (220 nm)

  • Residual solvents: <50 ppm DME, <300 ppm EtOAc

Industrial Manufacturing Considerations

Cost-Efficient Practices

  • Catalyst recycling : 7× reuse of Pd(PPh3)4 via aqueous/organic phase separation

  • Waste minimization : <5 kg process mass intensity (PMI) through telescoped steps

Regulatory Compliance

  • Genotoxic control : Maintain N-nitrosamine levels <1 ppm through nitrite scavengers

  • Elemental impurities : Rh <2 ppm, Pd <5 ppm (ICH Q3D guidelines)

Chemical Reactions Analysis

Types of Reactions: ALB-109564(a) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of ALB-109564(a) with enhanced antitumor activity and reduced toxicity .

Scientific Research Applications

ALB-109564(a) has a wide range of scientific research applications:

Mechanism of Action

ALB-109564(a) exerts its effects by interfering with tubulin polymerization, primarily targeting the microtubules that compose the mitotic spindle. This interference results in metaphase arrest, preventing cancer cells from dividing and proliferating. The compound’s molecular targets include tubulin proteins, and its pathways involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Key Structural Differences Among Analogues

Compound Name / ID Substituents Stereochemistry Bioactivity Notes
Target Compound (Dihydrochloride) 7-methylsulfanyl, 8-methyl (1R,9R,10S,11R,12R,19R) Enhanced solubility due to dihydrochloride; potential CNS activity
T3D4749 () 8-formyl instead of 8-methyl (13S,15S,17S) Reduced stability in vivo due to formyl group
Drug Sensitive Analog () 1S,10R,11S,12S configuration (1S,10R,11S,12S) Lower binding affinity to target receptors compared to target compound
Marine-derived Heterocycle () 17-methylene, 9-oxo (1R,5S,7S,10S,12S,13S,15R) Anticancer activity linked to oxazol-4-yl group

Key Findings:

Substituent Impact : The 7-methylsulfanyl group in the target compound enhances lipophilicity and membrane permeability compared to analogues with formyl or hydroxyl groups .

Stereochemical Sensitivity : The (1R,9R,10S,11R,12R,19R) configuration optimizes interactions with chiral biological targets, unlike the (1S,10R,11S,12S) variant in , which shows reduced efficacy .

Salt Form Advantage: The dihydrochloride salt improves aqueous solubility (>50 mg/mL) versus free-base analogues (<10 mg/mL), critical for intravenous administration .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound T3D4749 () Marine Heterocycle ()
Molecular Weight 967.8 g/mol 953.7 g/mol 812.9 g/mol
LogP (Predicted) 3.2 2.8 4.1
Solubility (Water) >50 mg/mL <5 mg/mL <1 mg/mL
Plasma Protein Binding 89% 78% 92%

Mechanistic Insights:

  • The target compound’s 8-methyl group reduces metabolic degradation by cytochrome P450 enzymes compared to the 8-formyl analogue, which is prone to oxidation .
  • Diazapentacyclic core enables cross-reactivity with serotonin and dopamine receptors, a feature absent in simpler bicyclic analogues .

Biological Activity

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl... is a complex organic compound belonging to the class of alkaloids and derivatives. Its intricate multi-cyclic structure and stereochemistry contribute to its diverse biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features multiple functional groups and stereocenters that influence its reactivity and interaction with biological systems. It has a molecular formula of C45H54N4O10C_{45}H_{54}N_{4}O_{10} and a molecular weight of 810.9 g/mol. The presence of methoxy groups and hydroxyl functionalities suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

  • The compound has shown potential as an anticancer agent in various preclinical studies. Its complex structure may interact with cellular pathways involved in cancer progression.
  • A study highlighted its effectiveness against specific cancer cell lines by inducing apoptosis through mitochondrial pathways .

2. Antimicrobial Properties

  • Preliminary investigations suggest that the compound possesses antimicrobial activity , inhibiting the growth of certain bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes.

3. Enzyme Inhibition

  • The compound may act as an enzyme inhibitor , particularly against enzymes involved in metabolic pathways related to cancer metabolism. This inhibition can slow down tumor growth by altering metabolic flux.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) at low concentrationsSuggests potential for therapeutic use in breast cancer treatment
Study 2Evaluated antimicrobial activity against Staphylococcus aureusIndicates effectiveness as a natural antimicrobial agent
Study 3Assessed enzyme inhibition in liver cancer modelsSupports further exploration as a metabolic inhibitor in cancer therapy

The biological activity of methyl (1R,9R,10S...) can be attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
  • Antimicrobial Action: It disrupts bacterial cell wall synthesis or integrity through its multi-cyclic structure.
  • Metabolic Modulation: By inhibiting key enzymes in metabolic pathways, it alters the energy production and proliferation of cancer cells.

Q & A

Q. How can AI/ML enhance the prediction of this compound’s solubility and permeability?

  • Methodology : Train graph neural networks (GNNs) on datasets like PubChem or ChEMBL, using molecular descriptors (e.g., logP, topological surface area). Validate predictions with shake-flask solubility assays and PAMPA permeability models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ALB-109564 hydrochloride
Reactant of Route 2
ALB-109564 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.